molecular formula C8H9N3O4 B13707713 1-(3,4-Dinitrophenyl)ethanamine

1-(3,4-Dinitrophenyl)ethanamine

Cat. No.: B13707713
M. Wt: 211.17 g/mol
InChI Key: NYSJAEYPHNNQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dinitrophenyl)ethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two nitro groups at the 3 and 4 positions, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dinitrophenyl)ethanamine can be synthesized through a multi-step process involving nitration, reduction, and amination reactions. The nitration of phenyl compounds typically involves the use of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the aromatic ring. Subsequent reduction of the nitro groups to amines can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dinitrophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, hydroxylamines, and various substituted ethanamine compounds .

Scientific Research Applications

1-(3,4-Dinitrophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,4-Dinitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor due to the presence of nitro groups, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(3,5-Dinitrophenyl)methanamine
  • 2,4-Dinitrophenol
  • 3,4-Dinitroaniline

Comparison: 1-(3,4-Dinitrophenyl)ethanamine is unique due to the specific positioning of the nitro groups and the presence of the ethanamine group. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, 2,4-Dinitrophenol is known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation, whereas this compound is primarily studied for its potential therapeutic applications .

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

1-(3,4-dinitrophenyl)ethanamine

InChI

InChI=1S/C8H9N3O4/c1-5(9)6-2-3-7(10(12)13)8(4-6)11(14)15/h2-5H,9H2,1H3

InChI Key

NYSJAEYPHNNQMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.